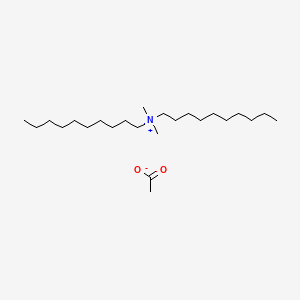
Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with a unique structure that includes both aromatic and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes nitration, amination, and hydrazide formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in production, meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups, leading to the formation of new compounds.
Reduction: Reduction reactions can convert nitro groups to amines, changing the compound’s properties.
Substitution: Various substitution reactions can occur, where different atoms or groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Reaction conditions often involve specific temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzoic acid derivatives, while reduction can yield amine-containing compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, influencing cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-(3,5-dimethylphenylamino)benzoic acid: Shares structural similarities but differs in functional groups.
Anthranilic acid: Another aromatic acid with different substituents and properties.
Propiedades
Número CAS |
195370-44-6 |
|---|---|
Fórmula molecular |
C16H17N5O3S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
[[2-(3,5-dimethylanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C16H17N5O3S/c1-9-5-10(2)7-11(6-9)18-14-8-12(21(23)24)3-4-13(14)15(22)19-20-16(17)25/h3-8,18H,1-2H3,(H,19,22)(H3,17,20,25) |
Clave InChI |
LXSVYROAQYHFCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


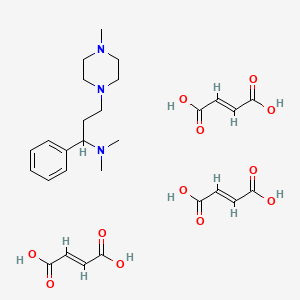

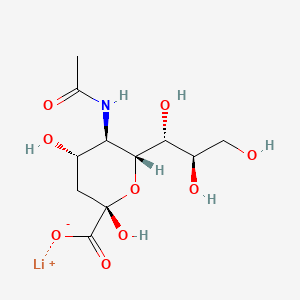
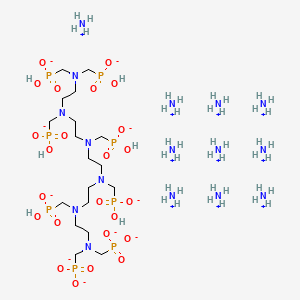
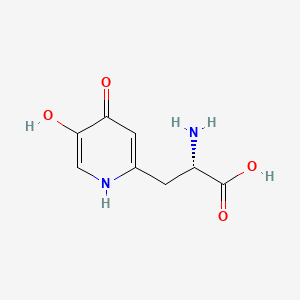
![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
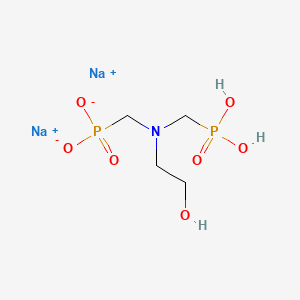



![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)


